2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). Benzamides and their derivatives are a significant class of compounds in medicinal chemistry, with various biological activities .
Molecular Structure Analysis
The compound contains a thienopyrazole group (a fused ring system containing a thiophene and a pyrazole), a benzene ring, and an amide group. These structural features could influence its physical and chemical properties, as well as its potential biological activities .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich thiophene and pyrazole rings, as well as the electron-withdrawing amide group. The chloro and fluoro substituents could also impact its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group and the halogen substituents could impact its solubility, while the aromatic rings could contribute to its stability .Scientific Research Applications
Heterocyclic Synthesis
Compounds similar to 2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide are used in the synthesis of various heterocyclic compounds. For example, thiophenylhydrazonoacetates are utilized in generating a range of derivatives including pyrazole, isoxazole, and pyrimidine, highlighting the versatility of these compounds in medicinal chemistry and drug development (Mohareb et al., 2004).
Tuberculostatic Activity
Certain pyrazine derivatives, including structures related to the compound , have shown potential in the treatment of tuberculosis. These derivatives exhibit significant tuberculostatic activity, showcasing their potential therapeutic applications (Foks et al., 2005).
Synthesis of Fluorinated Pyrazoles
The compound's structural relatives are key in the development of fluorinated pyrazoles, which are important in medicinal chemistry due to their unique functional groups that allow for further chemical modifications. These fluorinated pyrazoles are significant as building blocks for various pharmacological agents (Surmont et al., 2011).
Cytotoxic Activity
Similar compounds have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. This research underscores the potential of these compounds in developing new anticancer therapies (Ghorab et al., 2015).
Development of Antipsychotic Agents
Derivatives of this compound type have been explored for their potential as novel antipsychotic agents. These studies involve synthesizing and evaluating the pharmacological properties of such compounds, contributing to the field of neuropsychiatric drug development (Wise et al., 1987).
Antimicrobial and Antioxidant Activities
Some benzothiazole and pyrazole moieties, structurally similar to the compound , have shown significant antimicrobial and antioxidant activities. These findings are crucial for the development of new drugs with potential therapeutic applications in treating infections and oxidative stress-related conditions (Raparla et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3OS/c19-15-4-2-1-3-13(15)18(24)21-17-14-9-25-10-16(14)22-23(17)12-7-5-11(20)6-8-12/h1-8H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKQDQLPRZIDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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